molecular formula C7H13NO3 B145488 methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate CAS No. 133192-44-6

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B145488
CAS No.: 133192-44-6
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-RITPCOANSA-N
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Description

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s stereochemistry, denoted by (2S,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various methods, including catalytic hydrogenation or oxidation reactions.

    Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: A structurally similar compound with a five-membered ring instead of a six-membered ring.

    (2S,4R)-4-Methylproline: Another related compound with a similar stereochemistry but different functional groups.

Uniqueness

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its six-membered ring structure provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of compound 12 (7 g, 1 eq.) and Pd/C (1.4 g, 20 w %) in dry ethanol (110 mL) was stirred overnight at room temperature under hydrogen. The mixture was filtered, and the filtrate was evaporated to give compound 31 as a yellow oil in quantitative yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.34-1.48 (m, 2H), 1.84 (s, 2H), 1.90-1.96 (m, 1H), 2.27-2.33 (m, 1H), 2.60-2.67 (m, 1H), 3.21 (dt, J=3.86 and 12.79 Hz, 1H), 3.38 (dd, J=3.08 and 10.91 Hz, 1H), 3.70-3.78 (m, 1H), 3.75 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of the product of step B (600 mg, 2.4 mmol) in methanol (15 mL) was added 10% palladium on carbon (60 mg) and ammonium formate (1.26 g, 20.0 mmol). The reaction mixture was heated to reflux for 2 h, cooled to ambient temperature then filtered through Celite. The filtrate was concentrated in vacuo to afford methyl 4-hydroxypiperidine-2-carboxylate (470 mg, 95%) as a colorless oil which was carried forward without purification: 1H NMR (CDCl3, 400 MHz) δ 3.76-3.74 (m, 4H), 3.44-3.41 (m, 1H), 3.26-3.21 (m, 1H), 2.70-2.63 (m, 1H), 2.33-2.28 (m 1H), 1.91-1.90 (m, 1H), 1.50-1.40 (m, 2H).
Name
product
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
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methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
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methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 6
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

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